

Spectroscopic data for cis-4-Hepten-1-ol (NMR, IR, Mass Spec)

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Compound of Interest		
Compound Name:	cis-4-Hepten-1-ol	
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A comprehensive analysis of the spectroscopic data for **cis-4-Hepten-1-ol** is crucial for its identification, characterization, and application in research and development. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for cis-4-Hepten-1-ol.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	" Multiplicity	Integration	Assignment
Data not explicitly			
found in search			
results			

Table 2: 13 C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment	
Data not explicitly found in search results		



Note: While search results indicate the availability of NMR spectra, specific peak assignments and values were not detailed in the provided snippets. Researchers should refer to spectral databases such as ChemicalBook for direct analysis of the spectra.[1][2][3]

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Description of Absorption	Functional Group
~3330 (broad)	O-H stretching	Alcohol
~3000	C-H stretching (alkenyl)	C=C-H
~2930	C-H stretching (alkyl)	С-Н
~1655	C=C stretching	Alkene
~1460	C-H bending	CH2
~1050	C-O stretching	Alcohol

Note: The IR data is inferred from typical values for the functional groups present in **cis-4-Hepten-1-ol**. Specific spectra are available on platforms like ChemicalBook.[3][4]

Table 4: Mass Spectrometry Data

m/z	Interpretation
114	Molecular Ion (M+)
Fragment ions not detailed	

The molecular weight of **cis-4-Hepten-1-ol** is 114.19 g/mol, which corresponds to the molecular ion peak in the mass spectrum.[5][6] The full mass spectrum, showing various fragment ions, can be accessed through the NIST WebBook.[5][6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.



Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of **cis-4-Hepten-1-ol**.

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of cis-4-Hepten-1-ol for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[7] The use of deuterated solvents is essential as they are "invisible" in a spectrometer tuned to protons.[8]
 - Transfer the solution to a clean, dry 5 mm NMR tube.[7] The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[7]
 - Cap the NMR tube securely to prevent solvent evaporation.[7]
 - A reference standard, such as tetramethylsilane (TMS), may be added to provide a reference signal at 0 ppm.[8]
- Instrument Setup:
 - Wipe the outside of the NMR tube to remove any contaminants.
 - Place the NMR tube into a spinner turbine, ensuring it is positioned at the correct depth using a depth gauge.
 - Insert the sample into the NMR spectrometer.
- Data Acquisition:
 - Tune the spectrometer to the appropriate nucleus (¹H or ¹³C).[8]
 - Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp spectral lines.
 - Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence). For ¹³C NMR, a proton-decoupled experiment is common to simplify the



spectrum.[9][10]

 Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for a neat liquid sample like **cis-4-Hepten-1-ol**.

- Sample Preparation (Neat Liquid Film):
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.[11]
 - Place one to two drops of cis-4-Hepten-1-ol onto the center of one salt plate using a Pasteur pipet.[12]
 - Carefully place the second salt plate on top, spreading the liquid into a thin, even film between the plates to create a "sandwich".[11][12]
- Instrument Setup:
 - Place the prepared salt plate "sandwich" into the sample holder of the FTIR spectrometer.
 [12]
- Data Acquisition:
 - Acquire a background spectrum of the empty spectrometer to account for atmospheric
 CO₂ and water vapor.
 - Run the sample scan to obtain the IR spectrum of cis-4-Hepten-1-ol.[13] The spectrum is
 typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[14]
 - After the measurement, clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator to prevent damage from moisture.[11][12]

Mass Spectrometry (MS)



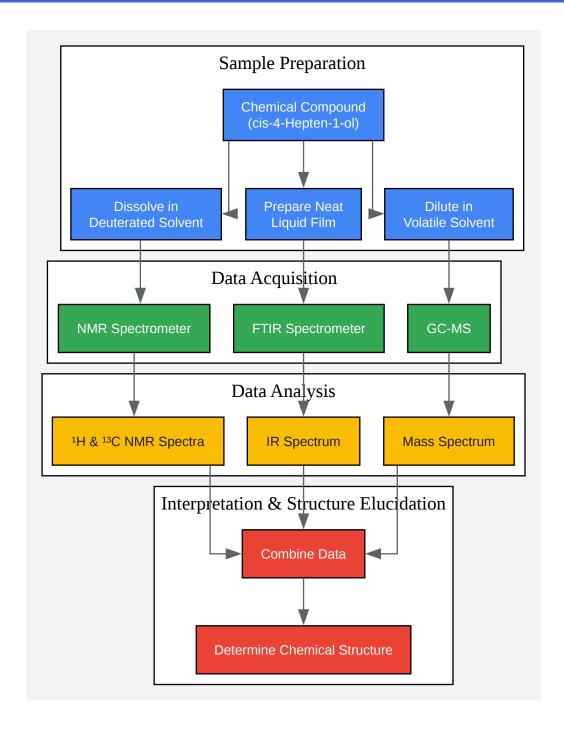
This protocol outlines a general procedure for analyzing a volatile compound such as **cis-4-Hepten-1-ol** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

- Sample Preparation:
 - Prepare a dilute solution of cis-4-Hepten-1-ol in a volatile organic solvent (e.g., dichloromethane or hexane).
 - The sample must be volatile or made volatile for GC-MS analysis.[15]
- Instrument Setup (GC-MS):
 - The sample is introduced into the GC inlet, where it is vaporized.[16]
 - The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.[17]
- Data Acquisition (EI-MS):
 - As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.[16]
 - In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[16]
 - The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
 [16]
 - A detector records the abundance of each ion, generating a mass spectrum, which is a
 plot of ion intensity versus m/z.[16]

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.





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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

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- To cite this document: BenchChem. [Spectroscopic data for cis-4-Hepten-1-ol (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146580#spectroscopic-data-for-cis-4-hepten-1-ol-nmr-ir-mass-spec]

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